![molecular formula C20H23N3O5S B11012005 N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11012005.png)
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
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Overview
Description
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the chromenyl acetamide group. Common reagents used in these reactions include tert-butylamine, thiocarbonyl diimidazole, and various solvents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the chromenyl and thiadiazole rings.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- **N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-methyl-2-oxo-2H-chromen-3-yl)acetamide
- **N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-2-oxo-2H-chromen-3-yl)acetamide
Uniqueness
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide stands out due to its specific combination of functional groups, which imparts unique chemical properties and potential applications. Its structural features enable diverse reactivity and interactions, making it a valuable compound for various research and industrial purposes.
Biological Activity
N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a complex organic compound that exhibits significant biological activity. Its unique structural features, including a thiadiazole ring and chromenone moiety, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C17H20N4O2S with a molecular weight of approximately 344.4 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may influence its absorption and distribution within biological systems.
Property | Value |
---|---|
Molecular Formula | C17H20N4O2S |
Molecular Weight | 344.4 g/mol |
Structure | Thiadiazole and chromenone moiety |
Anticancer Properties
Recent studies indicate that derivatives of thiadiazole compounds exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting the growth of various cancer cell lines including lung, skin, ovarian, and colon cancers.
- Mechanisms of Action :
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G0/G1 phase, which prevents cancer cells from proliferating.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits dose-dependent cytotoxicity against several cancer cell lines. For example:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 12.5 |
HeLa (Cervical) | 15.0 |
MCF7 (Breast) | 10.0 |
These values indicate that the compound is particularly effective against breast and lung cancer cell lines.
Case Studies
Several case studies highlight the efficacy of this compound:
-
Study on Lung Cancer Cells : A study evaluated the effects of this compound on A549 lung cancer cells and found a significant reduction in cell viability after 48 hours of treatment.
- Results : The treatment resulted in a 70% decrease in viability at an IC50 concentration of 12.5 µM.
-
Combination Therapy : Another case study explored the use of this compound in combination with conventional chemotherapy agents.
- Findings : The combination therapy showed enhanced efficacy compared to single-agent treatments alone.
Properties
Molecular Formula |
C20H23N3O5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C20H23N3O5S/c1-10-11-7-8-13(26-5)16(27-6)15(11)28-17(25)12(10)9-14(24)21-19-23-22-18(29-19)20(2,3)4/h7-8H,9H2,1-6H3,(H,21,23,24) |
InChI Key |
BSMHGUIWSYMTQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NC3=NN=C(S3)C(C)(C)C |
Origin of Product |
United States |
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